2-Chloro-5-methylbenzotrifluoride

Description

Chemical Identity and Nomenclature

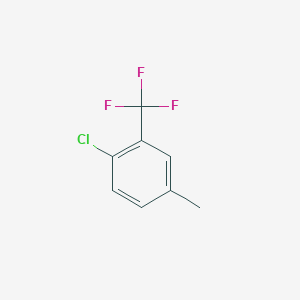

This compound is a halogenated aromatic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 grams per mole. The compound is officially designated under the Chemical Abstracts Service registry number 80245-27-8, which serves as its unique chemical identifier in databases and regulatory systems worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 1-chloro-4-methyl-2-(trifluoromethyl)benzene, reflecting the precise positioning of each substituent group around the benzene ring core.

The compound exists under several synonymous designations within the chemical literature and commercial databases. Alternative names include this compound, SCHEMBL167133, and DTXSID90470798, each representing different classification systems used across various scientific and regulatory contexts. The PubChem database, maintained by the National Center for Biotechnology Information, assigns this compound the unique identifier CID 11701195, facilitating its tracking across multiple research platforms and chemical databases.

The structural representation of this compound can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System string is recorded as CC1=CC(=C(C=C1)Cl)C(F)(F)F, providing a linear textual representation of the molecular structure. The International Chemical Identifier string, InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3, offers a standardized format for representing the compound's connectivity and stereochemistry. These multiple naming conventions and structural representations ensure consistent identification across different scientific disciplines and international research communities.

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which began gaining significant momentum in the early twentieth century. The foundational work in trifluoromethyl chemistry can be traced to the pioneering investigations of F. Lehmann in 1927, who was among the first researchers to systematically investigate trifluoromethyl groups in relationship to biological activity. This early recognition of the unique properties imparted by trifluoromethyl substituents laid the groundwork for subsequent developments in fluorinated aromatic chemistry.

The synthetic methodologies that enabled the preparation of compounds like this compound evolved from classical fluorination techniques developed in the late nineteenth and early twentieth centuries. Frédéric Swarts developed one of the earliest synthetic methods for trifluoromethyl compounds in 1892, utilizing antimony fluoride in reactions with benzotrichloride to form fluorinated products including PhCF2Cl and PhCF3. This methodology was subsequently refined in the 1930s when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride, establishing more practical and scalable synthetic routes to fluorinated aromatic compounds.

The specific compound this compound was first documented in chemical databases with a creation date of October 26, 2006, in the PubChem database, with the most recent structural and property modifications recorded on May 24, 2025. This timeline reflects the relatively recent emergence of this specific isomer within the broader family of chloromethylbenzotrifluoride compounds. The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, which was later adapted by Kobayashi and Kumadaki in 1969 for specific trifluoromethylation protocols. These methodological developments provided the synthetic foundation for preparing complex polyfunctionalized aromatic compounds such as this compound.

Position in Organofluorine Chemistry

This compound occupies a significant position within the broader field of organofluorine chemistry, representing the intersection of multiple important chemical functionalities that define modern fluorinated aromatic compounds. The compound exemplifies the unique characteristics that arise from the incorporation of fluorine-containing groups into aromatic systems, particularly the trifluoromethyl group, which has become one of the most important functional groups in contemporary organic chemistry.

The carbon-fluorine bond present in the trifluoromethyl group of this compound represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, significantly greater than carbon-chlorine bonds which average around 320 kilojoules per mole, contributes to the remarkable thermal and chemical stability observed in trifluoromethylated aromatic compounds. The carbon-fluorine bond length of approximately 1.4 Angstroms, combined with fluorine's Van der Waals radius of only 1.47 Angstroms, creates a unique steric environment that minimizes steric strain while maximizing molecular stability.

The electronic properties of this compound are fundamentally shaped by fluorine's position as the most electronegative element with a value of 3.98, which generates a significant dipole moment of 1.41 Debye for each carbon-fluorine bond. This high electronegativity, combined with fluorine's lowest polarizability of all atoms at 0.56 × 10^-24 cubic centimeters, creates distinctive intermolecular interactions that influence the compound's physical properties. These characteristics position this compound within a class of compounds that exhibit simultaneous hydrophobicity and lipophobicity, distinguishing them from other perhalogenated compounds that typically display greater lipophilicity.

The development of synthetic methods for introducing trifluoromethyl groups, such as those present in this compound, represents an actively pursued area of academic research due to the importance of trifluoromethylated compounds in pharmaceutical and agrochemical applications. The compound's structural features align with contemporary trends in organofluorine chemistry, where researchers focus on developing new trifluoromethylating reagents and reaction conditions that are both mild and operationally convenient. Recent advances in radical trifluoromethylation, photochemical methods, electrochemical approaches, and photoredox catalysis have expanded the synthetic accessibility of compounds like this compound.

| Physical Property | Predicted Value | Units |

|---|---|---|

| Boiling Point | 177.9 ± 35.0 | °C |

| Density | 1.287 ± 0.06 | g/cm³ |

| Storage Temperature | 2-8 | °C |

Table based on predicted values from computational chemistry methods

Propriétés

IUPAC Name |

1-chloro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLWMLABMJODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470798 | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-27-8 | |

| Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 3-Methylpyridine Derivatives (Analogous Methodology)

Although direct literature on 2-chloro-5-methylbenzotrifluoride is limited, closely related pyridine derivatives such as 2-chloro-5-trifluoromethylpyridine and 2-chloro-5-trichloromethylpyridine provide valuable insights into chlorination strategies applicable to benzotrifluoride compounds.

- A process involves chlorination of 3-trifluoromethylpyridine in the vapor phase at temperatures ranging from 100°C to 500°C, optionally with UV radiation below 250°C or free-radical initiators in liquid phase chlorination.

- Chlorine is used in stoichiometric excess (1 to 6 moles per mole of substrate), with reaction temperatures optimized between 300°C and 450°C for vapor phase chlorination to maximize 2-chloro substitution while minimizing over-chlorination.

- The reaction products are purified by condensation and rectification, yielding high purity chlorinated trifluoromethyl derivatives.

Two-Step Photocatalytic and Thermal Chlorination of 3-Picoline

A novel method for preparing 2-chloro-5-trichloromethylpyridine, structurally related to benzotrifluoride derivatives, involves:

- Step 1: Photocatalytic chlorination of 3-picoline under UV irradiation with cobalt chloride or iron chloride catalysts in trifluoroacetic acid solvent at 40-60°C to produce 3-trichloromethylpyridine intermediates.

- Step 2: Gas-phase thermal chlorination of the intermediate with molecular chlorine in a tubular reactor with ferric chloride catalyst at elevated temperatures to yield 2-chloro-5-trichloromethylpyridine.

This two-step method is notable for:

Chlorination Using Phosphorus Oxychloride in High-Boiling Solvents

Another approach involves the chlorination of dihalo compounds in high boiling chlorinated aromatic solvents such as 1,2,4-trichlorobenzene:

- The dihalo compound (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine) is dissolved in the solvent and heated to 80-130°C.

- Phosphorus oxychloride is added slowly (over 0.5 to 10 hours) in stoichiometric excess (up to 70% excess) to the solution.

- The mixture is maintained at elevated temperature for several hours (typically 5-6 hours post addition) to complete chlorination.

- The product, 2-chloro-5-methylpyridine analogs, is isolated after removal of solvents and byproducts.

This method highlights:

- The importance of solvent choice to maximize yield and control reaction kinetics.

- Use of phosphorus oxychloride as an effective chlorinating agent.

- Controlled addition and temperature management to optimize product purity and minimize side reactions.

Data Table Summarizing Preparation Conditions

Research Findings and Practical Considerations

- Selectivity: Chlorination reactions must be carefully controlled to avoid over-chlorination or formation of positional isomers. UV irradiation and catalysts improve selectivity in liquid phase chlorination.

- Yield Optimization: Use of high-boiling solvents and controlled addition of chlorinating agents (e.g., phosphorus oxychloride) enhances yields and facilitates downstream purification.

- Catalyst Role: Transition metal chlorides such as cobalt chloride, iron chloride, and ferric chloride serve as effective catalysts in photocatalytic and thermal chlorination steps.

- Reaction Medium: Choice of solvent or gas phase conditions significantly affects reaction kinetics and product distribution. Halogenated aromatic solvents stabilize intermediates and allow high-temperature reactions without decomposition.

- Purification: Products are typically purified by vacuum stripping, rectification, or condensation after chlorination to achieve high purity suitable for further chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.

Oxidation: Products include 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.

Reduction: Products include 2-chloro-5-methylbenzyl alcohol or other reduced derivatives.

Applications De Recherche Scientifique

2-Chloro-5-methylbenzotrifluoride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methylbenzotrifluoride depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 2-Chloro-5-methylbenzotrifluoride and Analogues

Key Comparative Insights:

Substituent Effects on Reactivity and Applications

- Electron-Withdrawing Groups (EWGs):

- The trifluoromethyl (-CF₃) group in all compounds enhances stability and resistance to metabolic degradation. However, the nitrile (-CN) group in 2-chloro-5-(trifluoromethyl)benzonitrile increases electrophilicity, making it reactive toward nucleophiles .

The acyl chloride (-COCl) in 2-chloro-5-(trifluoromethoxy)benzoyl chloride enables facile formation of esters and amides, critical in polymer and drug synthesis .

- Halogen Variations:

- Bromine in 5-bromo-2-chlorobenzotrifluoride provides a heavy atom for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine and fluorine in other analogues favor electrophilic substitutions .

Environmental Hazards: 2-Chloro-5-(trifluoromethyl)benzonitrile is flagged for environmental toxicity (R51/53), necessitating stringent handling protocols .

Research Findings and Industrial Relevance

- Agrochemical Applications: this compound’s lipophilicity makes it a candidate for pesticide formulations, while fluorinated analogues (e.g., 2-chloro-5-fluorobenzotrifluoride) are leveraged in herbicide development .

- Pharmaceutical Synthesis: The trifluoromethoxy group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride is increasingly used in kinase inhibitors and anti-inflammatory agents due to its metabolic stability .

Activité Biologique

2-Chloro-5-methylbenzotrifluoride (CMT) is an aromatic compound with significant industrial applications, particularly in the synthesis of various chemicals and pharmaceuticals. Its biological activity has garnered attention due to its potential environmental impacts and effects on living organisms. This article explores the biological activity of CMT, focusing on its degradation by microorganisms, its toxicity, and its interactions with biological systems.

Chemical Structure and Properties

This compound is represented by the chemical formula CHClF. It features a benzene ring substituted with a chlorine atom, a methyl group, and three fluorine atoms. This structure contributes to its chemical reactivity and biological interactions.

Microbial Degradation

Recent studies have highlighted the ability of certain bacterial strains to degrade CMT. Notably, Cupriavidus sp. strain CNP-8 has been identified as a capable degrader of this compound. The degradation process involves several biochemical pathways:

- Biodegradation Pathway : Strain CNP-8 utilizes CMT as a carbon and nitrogen source, resulting in the release of ammonium and chloride ions during catabolism. The strain demonstrates a lag phase before rapid growth correlating with substrate utilization .

- Kinetics of Degradation : The degradation kinetics were modeled using a modified Gompertz equation, indicating that strain CNP-8 can completely degrade 0.3 mM of CMT in approximately 36 hours. Higher concentrations exhibited toxic effects, inhibiting microbial growth .

- Intermediate Metabolites : During the degradation process, various intermediate metabolites are formed, including 2-chloro-5-hydroxylaminophenol, which is identified as an intermediate in the catabolic pathway .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the impact of CMT on aquatic organisms, particularly zebrafish embryos:

- Embryonic Toxicity : Research indicates that exposure to CMT can lead to developmental toxicity in zebrafish embryos, affecting survival rates and causing morphological deformities. The observed effects are dose-dependent, with higher concentrations resulting in greater toxicity .

- Mechanism of Action : The cytotoxic effects may be linked to oxidative stress pathways, as indicated by alterations in gene expression related to stress response mechanisms .

Case Studies

Several case studies have explored the biological activity of CMT:

- Microbial Bioremediation : A study demonstrated the successful application of Cupriavidus sp. strain CNP-8 in bioremediation efforts for environments contaminated with chlorinated aromatic compounds like CMT. The findings support the potential use of this strain in bioremediation strategies .

- Aquatic Toxicology : A comprehensive study on the effects of various chlorinated compounds, including CMT, on aquatic life revealed significant impacts on fish populations and ecosystem health. The research emphasized the need for stringent regulations regarding the use and disposal of such compounds .

Summary of Findings

The biological activity of this compound encompasses its microbial degradation capabilities and toxicity profiles:

| Aspect | Details |

|---|---|

| Chemical Formula | CHClF |

| Degrading Microorganism | Cupriavidus sp. strain CNP-8 |

| Degradation Time | Complete degradation of 0.3 mM in ~36 hours |

| Toxicity | Developmental toxicity observed in zebrafish embryos |

| Mechanism | Linked to oxidative stress pathways |

Q & A

Q. What role does this compound play in the development of fluorinated liquid crystals for display technologies?

- Methodological Answer : The CF₃ group enhances dielectric anisotropy, while the methyl group improves mesophase stability. Synthesize liquid crystal monomers via Sonogashira coupling with alkynyl spacers. Characterize phase transitions using Differential Scanning Calorimetry (DSC) and polarized optical microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.